REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][CH:5]=1.[CH2:12]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)[CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([N:17]2[CH2:18][CH2:19][N:14]([CH2:12][CH3:13])[CH2:15][CH2:16]2)=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
53 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
44 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
|
Name
|
|
Quantity
|
44 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
the solid filtered of and
|
Type
|
CUSTOM
|
Details
|
dried (vacuum)
|
Type
|
CUSTOM
|
Details
|
A brownish powder with mp. 102-104° C., Rf=0.22 (CH2Cl2MeOH=95:5) is obtained
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC=C(C=C1)N1CCN(CC1)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |